5-methyl-1H-pyrazol-3-amine hydrochloride

Description

Significance of Pyrazole (B372694) Heterocycles in Contemporary Organic Synthesis and Chemical Sciences

Pyrazole, a five-membered heterocyclic aromatic ring with two adjacent nitrogen atoms, stands as a cornerstone in the fields of organic synthesis and chemical sciences. nih.gov The unique electronic configuration and structural attributes of the pyrazole nucleus impart a versatile chemical reactivity, making it a privileged scaffold for the construction of complex molecular architectures. nih.gov In contemporary organic synthesis, pyrazole derivatives serve as indispensable building blocks and synthetic intermediates for a wide array of chemical transformations. mdpi.com Their aromaticity allows for various reactions such as electrophilic and nucleophilic substitutions, enabling chemists to functionalize the ring at multiple positions. nih.gov

The significance of pyrazoles extends across diverse scientific domains, including pharmaceuticals, agrochemicals, and materials science. researchgate.net In medicinal chemistry, the pyrazole moiety is a well-established pharmacophore found in numerous approved therapeutic agents. nih.gov Its ability to act as both a hydrogen bond donor and acceptor, coupled with its stable aromatic nature, makes it ideal for interacting with biological targets. nih.gov In the agrochemical industry, pyrazole derivatives are utilized in the development of pesticides and herbicides. Furthermore, in materials science, these heterocycles are integral to the design of novel materials like luminescent compounds and conducting polymers. The structural adroitness of the pyrazole core also allows for its use as a ligand in coordination chemistry and metal-catalyzed reactions. nih.gov

Overview of 3-Aminopyrazole (B16455) Derivatives in Academic Research

Within the broad family of pyrazole compounds, derivatives bearing an amino group at the 3-position, known as 3-aminopyrazoles, have garnered substantial attention in academic research. mdpi.com These compounds are not merely end-products but are highly valued as versatile synthons, or key intermediates, for the synthesis of more elaborate heterocyclic systems, particularly fused pyrazole derivatives like pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. mdpi.comlifechempharma.com The presence of the amino group provides a reactive handle for a multitude of chemical modifications, making 3-aminopyrazoles advantageous frameworks for building molecular libraries for chemical screening. mdpi.com

The academic interest in 3-aminopyrazoles is largely driven by their potential applications in medicinal chemistry. acs.org This scaffold is a key component in the design of various kinase inhibitors, which are crucial in the study of cell signaling pathways and the development of targeted therapies. acs.orgnih.gov The 3-amino group can form critical hydrogen bonds within the ATP-binding site of kinases, making it a valuable feature for inhibitor design. mdpi.com Researchers have extensively explored the structure-activity relationships (SAR) of 3-aminopyrazole-based compounds, leading to the identification of potent agents with potential applications in areas such as oncology and inflammation. mdpi.comacs.org The synthesis of functionalized 3-aminopyrazoles remains an active area of investigation, with ongoing efforts to develop novel and efficient synthetic methodologies. researchgate.netresearchgate.net

Positioning of 5-Methyl-1H-pyrazol-3-amine Hydrochloride within Pyrazole Research Paradigms

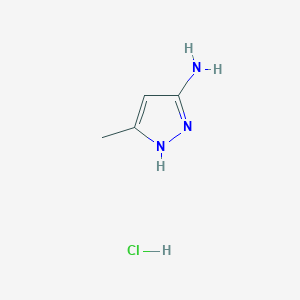

This compound is a specific, functionalized derivative that serves as a fundamental building block within the broader context of pyrazole chemistry. As a hydrochloride salt, the compound offers enhanced stability and improved solubility in certain solvents compared to its free base form, 5-methyl-1H-pyrazol-3-amine, facilitating its handling and use in synthetic protocols.

The molecule's structure is characterized by the core 3-aminopyrazole scaffold, with a methyl group at the 5-position. This specific substitution pattern makes it a valuable intermediate for creating targeted, more complex molecules. The primary amine at the C3 position is a nucleophilic site, readily participating in reactions to build larger molecular frameworks. lifechempharma.com The methyl group at the C5 position influences the molecule's steric and electronic properties, which can be leveraged to fine-tune the characteristics of the final products. vulcanchem.com

In research paradigms, this compound is primarily utilized as a precursor in multi-step syntheses. Its application is prominent in the construction of fused heterocyclic systems, where the pyrazole ring is annulated with another ring, such as a pyridine (B92270) or pyrimidine. lifechempharma.com For instance, it has been used in the synthesis of substituted pyrazolo[3,4-b]quinolin-5-ones, compounds of interest for further chemical and biological investigation. The compound thus represents a key starting material for academic and industrial researchers aiming to explore the chemical space around the pyrazole nucleus for various applications.

Table 1: Chemical Identity of this compound

| Identifier | Value |

| Compound Name | This compound |

| Synonyms | 3-Amino-5-methylpyrazole (B16524) hydrochloride |

| Molecular Formula | C₄H₈ClN₃ |

| Molecular Weight | 133.58 g/mol |

| CAS Number (Free Base) | 31230-17-8 |

Properties

IUPAC Name |

5-methyl-1H-pyrazol-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3.ClH/c1-3-2-4(5)7-6-3;/h2H,1H3,(H3,5,6,7);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBRONLDVOFJRAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 5 Methyl 1h Pyrazol 3 Amine Hydrochloride

Fundamental Reaction Characteristics of the Pyrazole (B372694) Ring and Amine Functionality

The pyrazole ring is an aromatic heterocycle containing two adjacent nitrogen atoms. This arrangement, combined with the presence of a primary amino group at the C3 position and a methyl group at C5, defines the compound's reactivity towards various reagents.

5-Methyl-1H-pyrazol-3-amine possesses three nitrogen atoms, each with a lone pair of electrons, contributing to the molecule's nucleophilic properties. The relative nucleophilicity of these sites—the exocyclic amino group (-NH2), the pyridine-like nitrogen (N2), and the pyrrole-like nitrogen (N1)—is not equivalent and is highly dependent on the reaction conditions, particularly the pH.

Exocyclic Amino Group (at C3): The primary amino group is a potent nucleophilic center. Its reactivity is often favored in reactions such as acylation, alkylation, and condensation. In acidic conditions, this group can be protonated to form an ammonium (B1175870) salt (-NH3+), which significantly diminishes its nucleophilicity.

Pyridine-like Nitrogen (at N2): This sp2-hybridized nitrogen has its lone pair in an sp2 orbital, which is part of the plane of the ring but not the aromatic π-system. It is generally considered the most basic and nucleophilic of the ring nitrogens and is the primary site of protonation.

Pyrrole-like Nitrogen (at N1): This nitrogen's lone pair is involved in the aromatic sextet of the pyrazole ring. Consequently, it is less basic and less available for nucleophilic attack compared to the N2 nitrogen. Deprotonation under basic conditions can, however, generate a highly nucleophilic pyrazolate anion. researchgate.net

The relative nucleophilicity of the exocyclic amino group versus the endocyclic N2 atom is a subject of debate and depends on the specific reaction. researchgate.net Generally, the exocyclic amino group is more nucleophilic and readily participates in reactions to form fused heterocyclic systems. researchgate.net

| Nitrogen Center | Hybridization | Role of Lone Pair | General Reactivity |

|---|---|---|---|

| Exocyclic Amino (-NH2) | sp3 (approx.) | Localized | Highly nucleophilic; site for acylation, alkylation, condensation. |

| Pyridine-like (N2) | sp2 | In sp2 orbital | Basic and nucleophilic; common site of protonation and alkylation. |

| Pyrrole-like (N1) | sp2 | Delocalized in aromatic π-system | Less nucleophilic; becomes reactive upon deprotonation. |

The pyrazole ring is an electron-rich aromatic system and can undergo electrophilic aromatic substitution. The position of substitution is directed by the existing substituents on the ring. The amino group at C3 and the methyl group at C5 are both activating, ortho-, para-directing groups. In the pyrazole ring, the C4 position is electronically analogous to the ortho and para positions of a benzene (B151609) ring relative to these activating groups.

Due to the combined activating effects of the amino and methyl groups, the C4 position is significantly electron-rich and is the primary site for electrophilic attack. Reactions such as halogenation and nitration occur regioselectively at this position. rsc.org The presence of two nitrogen atoms in the ring deactivates the C3 and C5 positions towards electrophilic attack. rsc.org

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| Amino (-NH2) | C3 | Activating (Resonance) | Directs to C4 |

| Methyl (-CH3) | C5 | Activating (Inductive) | Directs to C4 |

Derivatization Strategies via the Amino Group

The exocyclic amino group at the C3 position is a versatile handle for the synthesis of a wide array of derivatives. Its nucleophilic nature allows it to react readily with various electrophiles.

The primary amino group of 5-methyl-1H-pyrazol-3-amine can condense with the carbonyl group of aldehydes and ketones to form Schiff bases (imines). More significantly, it serves as a key building block in cyclocondensation reactions with 1,3-dicarbonyl compounds or their equivalents (e.g., β-enaminones, α,β-unsaturated ketones). These reactions are a cornerstone for the synthesis of fused heterocyclic systems, most notably pyrazolo[1,5-a]pyrimidines. acs.orgnih.gov

The reaction typically proceeds via an initial nucleophilic attack of the exocyclic amino group on one of the carbonyl carbons, followed by cyclization involving the endocyclic N2 atom attacking the second carbonyl group, and subsequent dehydration to form the aromatic fused ring system. nih.govnih.gov This strategy is widely employed due to its efficiency in constructing complex molecular scaffolds. acs.orgnih.govnih.gov Three-component reactions involving an aminopyrazole, an aldehyde, and a third component like a sulfoxonium ylide have also been developed to synthesize these fused systems under rhodium catalysis. nih.gov

The amino group can be readily acylated using acylating agents such as acyl chlorides, acid anhydrides, or carboxylic acids (with a coupling agent). This reaction forms an amide linkage and is a common method for introducing a wide variety of functional groups onto the pyrazole scaffold. The reaction conditions can be optimized by adjusting the solvent, reaction time, and the amount of the acylating agent. researchgate.net This derivatization is useful for modifying the electronic and steric properties of the molecule and for synthesizing compounds with potential biological activity. google.com

Alkylation of 5-methyl-1H-pyrazol-3-amine can occur at multiple nucleophilic sites. The exocyclic amino group can undergo N-alkylation with alkyl halides or other alkylating agents. However, competitive alkylation at the ring nitrogen atoms (N1 and N2) is also possible and often observed. researchgate.net The regioselectivity of the alkylation (exocyclic vs. endocyclic nitrogen) can be influenced by the reaction conditions, including the nature of the base, solvent, and the alkylating agent itself. nih.govnih.gov For instance, regioselective alkylation can sometimes be achieved under specific catalytic conditions. nih.gov

Advanced Chemical Transformations and Functionalization of 5-Methyl-1H-pyrazol-3-amine Hydrochloride

The pyrazole ring is a versatile scaffold in organic synthesis, and this compound serves as a valuable building block for the construction of more complex molecular architectures. Advanced chemical transformations allow for the selective functionalization of this compound, enabling the synthesis of a diverse range of derivatives with potential applications in various fields of chemistry.

Deaminative Transformations (e.g., via Diazotization)

The primary amine group in 5-methyl-1H-pyrazol-3-amine offers a reactive handle for a variety of chemical modifications. One of the most common transformations is diazotization, which involves the reaction of the amine with a source of nitrous acid (often generated in situ from sodium nitrite (B80452) and a strong acid) to form a pyrazolediazonium salt. researchgate.netnih.gov These diazonium intermediates are highly versatile and can undergo a range of subsequent reactions.

For instance, the diazonium group can be replaced by various substituents in Sandmeyer-type reactions. Although specific examples for 5-methyl-1H-pyrazol-3-amine are not extensively detailed in the provided results, the general reactivity of aminopyrazoles suggests that the diazonium salt could be converted to halo-, cyano-, or hydroxyl-substituted pyrazoles. researchgate.net Furthermore, diazonium salts derived from aminopyrazoles are known to participate in azo coupling reactions with electron-rich aromatic compounds, such as phenols and anilines, to form azo dyes. researchgate.netmdpi.comresearchgate.net In some cases, intramolecular azo coupling can occur if a suitable nucleophilic site is present on a substituent of the pyrazole ring, leading to the formation of fused heterocyclic systems like pyrazolo[3,4-c]cinnolines. researchgate.net

Deaminative transformations can also be followed by cross-coupling reactions. For example, a deaminative functionalization strategy has been reported that involves diazotization followed by a Suzuki-Miyaura cross-coupling to introduce aryl groups at the 5-position of the pyrazole ring. nih.govacs.org This two-step sequence provides a powerful method for the synthesis of densely functionalized pyrazoles. nih.govacs.org

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki–Miyaura)

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. eie.grnih.gov While direct cross-coupling of the amine group is less common, the pyrazole ring itself, often after conversion of the amine to a more suitable leaving group (like a halide via diazotization), can participate in these reactions.

The Suzuki-Miyaura coupling is a prominent example, enabling the introduction of aryl and heteroaryl substituents onto the pyrazole core. nih.govorganic-synthesis.comresearchgate.netrsc.org This reaction typically involves the coupling of a pyrazolyl halide or triflate with a boronic acid or its ester in the presence of a palladium catalyst and a base. nih.govresearchgate.net The efficiency of the Suzuki-Miyaura reaction on pyrazole substrates can be influenced by the nature of the halogen, with bromo and chloro derivatives sometimes being superior to iodo derivatives due to a reduced propensity for dehalogenation side reactions. researchgate.net The development of robust catalytic systems has allowed for the successful coupling of even challenging substrates, such as unprotected N-H pyrazoles. nih.gov

An "aminative" Suzuki-Miyaura coupling has also been described, which incorporates a formal nitrene insertion process to form diaryl amines, effectively merging the Suzuki-Miyaura and Buchwald-Hartwig coupling pathways. snnu.edu.cn While not directly demonstrated on 5-methyl-1H-pyrazol-3-amine, this novel methodology highlights the expanding scope of cross-coupling reactions.

C–H Activation Methodologies

Direct C–H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of functionalized pyrazoles, bypassing the need for pre-functionalized starting materials. rsc.orgresearchgate.net Transition-metal catalysis is often employed to achieve regioselective C–H activation and subsequent bond formation. rsc.orgresearchgate.netrsc.org

For pyrazoles, the regioselectivity of C–H functionalization is influenced by the inherent electronic properties of the ring and the directing effects of substituents. The C5 position of the pyrazole ring is often susceptible to deprotonation by strong bases, facilitating substitution at this site. rsc.org Conversely, the C4 position is more electron-rich and favors electrophilic aromatic substitution. rsc.org

Various transition metals, including palladium, rhodium, and nickel, have been utilized to catalyze the C–H arylation, alkenylation, and alkylation of pyrazoles. rsc.orgnih.gov Directing groups, often attached to the pyrazole nitrogen, can be employed to control the regioselectivity of the C–H activation step, typically favoring functionalization at the C5 position. rsc.org For instance, a 2-pyridyl group on the pyrazole nitrogen can direct C5-selective C–H alkenylation. rsc.org In some cases, the Lewis basic N2 atom of the pyrazole ring itself can act as a directing group. researchgate.net

While specific examples detailing the C–H activation of this compound are not prevalent in the provided search results, the general principles of pyrazole C–H functionalization suggest that this compound could be a viable substrate for such transformations, potentially after protection of the amine and/or the N-H group. A copper-promoted dimerization of 3-methyl-1-phenyl-1H-pyrazol-5-amine has been reported, involving the direct coupling of C-H/N-H, C-H/C-H, and N-H/N-H bonds to form fused pyrazines and pyridazines, showcasing the potential for C-H activation in related systems. mdpi.com

Mechanistic Investigations of Reaction Pathways

Understanding the mechanisms of pyrazole formation and transformation is crucial for optimizing reaction conditions and controlling product outcomes.

Elucidation of Reaction Mechanisms for Ring Formation and Transformations

The most common synthesis of the pyrazole ring involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound or its equivalent. nih.govresearchgate.netorganic-chemistry.org The reaction kinetics and regioselectivity are influenced by factors such as reactant ratios, substituent effects, and the acidity of the reaction medium. researchgate.net The rate-determining step for pyrazole formation can shift as a function of pH. researchgate.net

Mechanistic studies on the transformation of pyrazoles, such as metal-mediated oxidative N-N coupling to form pyrazoles from diazatitanacycles, have revealed the importance of factors like oxidant coordination to the metal center. nih.gov In the context of cross-coupling reactions, investigations into the inhibitory effects of unprotected N-H groups on palladium catalysis have provided valuable insights, leading to the development of more effective catalytic systems. nih.gov

For cycloaddition reactions, such as the 1,3-dipolar cycloaddition of nitrile imines, computational studies using Density Functional Theory (DFT) have been employed to rationalize the observed regioselectivity. mdpi.com These studies help in understanding the electronic and steric factors that govern the reaction pathway. mdpi.com

Below is a table summarizing some of the advanced chemical transformations applicable to pyrazole derivatives.

| Transformation | Reagents/Catalysts | Product Type |

| Diazotization | NaNO₂, strong acid | Pyrazolediazonium salt |

| Azo Coupling | Diazonium salt, electron-rich arene | Azo dye |

| Suzuki-Miyaura Coupling | Pyrazolyl halide/triflate, boronic acid, Pd catalyst, base | Aryl/heteroaryl-substituted pyrazole |

| C-H Arylation | Pyrazole, aryl halide, transition metal catalyst, base | Arylated pyrazole |

| Pyrazolo[1,5-a]pyrimidine (B1248293) formation | Aminopyrazole, β-ketoester | Fused heterocyclic system |

| Pyrazolo[3,4-b]pyridine formation | Aminopyrazole, 1,3-dicarbonyl compound | Fused heterocyclic system |

Understanding Factors Governing Regioselectivity and Chemoselectivity

The chemical reactivity of 5-methyl-1H-pyrazol-3-amine, often used as its hydrochloride salt for stability and ease of handling, is characterized by the presence of multiple nucleophilic centers. This polyfunctionality gives rise to challenges and opportunities in directing reaction pathways to achieve desired products, making the study of regioselectivity and chemoselectivity paramount. The key factors influencing the outcome of its chemical transformations include the inherent electronic properties of the pyrazole ring, the nature of the reacting electrophile, and the specific reaction conditions employed.

The 5-methyl-1H-pyrazol-3-amine molecule possesses three primary nucleophilic sites: the exocyclic amino group (-NH₂), the endocyclic nitrogen atom at the N1 position, and to a lesser extent, the carbon atom at the C4 position. The interplay of electronic and steric effects dictates which of these sites will preferentially react with a given electrophile.

Electronic and Steric Effects

The pyrazole ring is an electron-rich aromatic system. The presence of the amino group at the C3 position and the methyl group at the C5 position, both being electron-donating groups, further enhances the electron density of the ring. This increased electron density makes the pyrazole system highly reactive towards electrophiles. The exocyclic amino group is generally considered the most nucleophilic site due to the lone pair of electrons on the nitrogen atom. nih.govnih.gov However, the endocyclic N1 nitrogen, being part of the aromatic system, also possesses a lone pair and can act as a nucleophile.

The 5-methyl group exerts a positive inductive effect (+I), which increases the electron density at the adjacent N1 and C5 positions. This electronic push can influence the basicity and nucleophilicity of the N1 nitrogen. Sterically, the methyl group can hinder the approach of bulky electrophiles to the N1 position, thereby favoring reactions at the more accessible exocyclic amino group.

Influence of Reaction Conditions

Reaction conditions play a pivotal role in governing the regioselectivity of reactions involving 5-methyl-1H-pyrazol-3-amine. Factors such as the solvent, temperature, pH (acidic or basic catalysis), and the use of microwave irradiation can significantly alter the reaction pathway and the resulting product distribution.

pH and the Hydrochloride Form: The use of 5-methyl-1H-pyrazol-3-amine as its hydrochloride salt implies that the reaction is often initiated under acidic conditions or that the amine needs to be liberated by a base. The site of protonation is crucial. The exocyclic amino group is generally more basic than the endocyclic nitrogen atoms and is therefore preferentially protonated in the hydrochloride salt. This protonation deactivates the exocyclic amino group as a nucleophile. Consequently, under acidic conditions, reactions are more likely to occur at the endocyclic N1 nitrogen. beilstein-journals.org Conversely, under basic conditions, the free amine is regenerated, and the more nucleophilic exocyclic amino group becomes the primary site of attack. This pH-dependent switching of reactivity is a powerful tool for controlling regioselectivity. For instance, in condensation reactions with β-dicarbonyl compounds, acidic conditions can favor the formation of pyrazolo[3,4-b]pyridines (reaction at N1 and C4), whereas basic conditions typically lead to pyrazolo[1,5-a]pyrimidines (reaction at the exocyclic -NH₂ and N1). nih.govbeilstein-journals.org

Temperature and Catalysts: Temperature can influence the kinetic versus thermodynamic control of a reaction. In some multicomponent reactions, higher temperatures have been shown to favor the formation of the thermodynamically more stable regioisomer. beilstein-journals.org Catalysts, such as Lewis acids or bases, can also direct the regioselectivity by coordinating to either the aminopyrazole or the electrophile, thereby activating a specific reaction pathway.

Microwave Irradiation: The use of microwave-assisted synthesis has been shown to be effective in controlling the regioselectivity of reactions involving aminopyrazoles. researchgate.net Microwave heating can lead to rapid and uniform heating, often resulting in shorter reaction times and higher yields of the desired regioisomer compared to conventional heating methods.

Reactions with 1,3-Dicarbonyl Compounds and their Equivalents

A significant area of research for 5-methyl-1H-pyrazol-3-amine is its reaction with 1,3-dicarbonyl compounds and their synthetic equivalents, such as β-enaminones, to form fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines. In these reactions, the regioselectivity is a critical consideration.

Generally, the reaction proceeds via the initial nucleophilic attack of the exocyclic amino group on one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization where the endocyclic N1 nitrogen attacks the second carbonyl group, leading to the formation of the pyrazolo[1,5-a]pyrimidine ring system. nih.govresearchgate.net This outcome is attributed to the higher nucleophilicity of the exocyclic amino group. nih.gov

The table below summarizes the typical regioselectivity observed in the reaction of 5-methyl-3-aminopyrazole with various 1,3-dielectrophiles.

| 1,3-Dielectrophile | Reaction Conditions | Major Product | Reference(s) |

| β-Diketone | Acidic or Basic | Pyrazolo[1,5-a]pyrimidine | nih.govnih.gov |

| β-Ketoester | Acidic or Basic | Pyrazolo[1,5-a]pyrimidin-7-one | beilstein-journals.org |

| β-Enaminone | Microwave irradiation | 7-Substituted-pyrazolo[1,5-a]pyrimidine | researchgate.net |

| Diethyl Malonate | Basic | 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol | nih.gov |

Chemoselectivity in Other Reactions

Beyond condensation reactions, the chemoselectivity of 5-methyl-1H-pyrazol-3-amine is evident in other transformations such as acylation and arylation.

Acylation: In acylation reactions, the competition between N-acylation at the exocyclic amino group and at the endocyclic N1 position is a key factor. Under neutral or slightly basic conditions, acylation typically occurs at the more nucleophilic exocyclic amino group. However, under forcing conditions or with specific acylating agents, di- or even tri-acylation can be observed.

Arylation: Chemoselective C4-arylation of 5-aminopyrazoles has been achieved using enzymatic methods. researchgate.net This approach allows for the direct functionalization of the C4 position without the need for protecting the amino group, highlighting the potential for highly selective transformations under mild conditions.

Structural Elucidation and Advanced Spectroscopic Characterization

Spectroscopic Techniques for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, enabling the deduction of the molecular skeleton.

Proton Nuclear Magnetic Resonance (1H NMR) Analysis

Detailed experimental data for the ¹H NMR spectrum of 5-methyl-1H-pyrazol-3-amine hydrochloride is not widely available in the surveyed scientific literature. However, based on the known structure of the parent compound, 5-methyl-1H-pyrazol-3-amine, and the principles of NMR spectroscopy, a theoretical analysis can be projected. The formation of the hydrochloride salt would lead to the protonation of one or more of the nitrogen atoms, which would, in turn, influence the chemical shifts of the nearby protons.

A hypothetical ¹H NMR spectrum would be expected to show distinct signals corresponding to the methyl protons, the vinylic proton on the pyrazole (B372694) ring, and the amine protons. The integration of these signals would correspond to the number of protons in each environment. The multiplicity of the signals would provide information about the neighboring protons, following the n+1 rule.

Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.3 | s | 3H | CH₃ |

| ~5.8 | s | 1H | C₄-H |

| Broad | s | 3H | NH₃⁺ |

| Broad | s | 1H | N-H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Similar to ¹H NMR, specific experimental ¹³C NMR data for this compound is scarce. A theoretical analysis suggests that the spectrum would display signals for each of the four unique carbon atoms in the molecule: the methyl carbon, the two sp² hybridized carbons of the pyrazole ring, and the carbon atom attached to the amino group. The chemical shifts of these carbons would be influenced by their electronic environment, including the effect of the hydrochloride salt formation.

Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~12 | CH₃ |

| ~98 | C₄ |

| ~145 | C₅ |

| ~155 | C₃ |

Advanced Two-Dimensional (2D) NMR Techniques (e.g., HMBC, HSQC, COSY)

To unequivocally assign the proton and carbon signals and to confirm the connectivity of the molecule, a suite of two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. For this molecule, it would primarily confirm the lack of coupling for the isolated C₄-H proton.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms to which they are directly attached. It would definitively link the proton signal at ~5.8 ppm to the C₄ carbon and the proton signal at ~2.3 ppm to the methyl carbon.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

The IR spectrum would be expected to show characteristic N-H stretching vibrations for the amine and pyrazole ring nitrogens, likely appearing as broad bands in the region of 3400-3200 cm⁻¹. The presence of the hydrochloride would likely broaden and shift these peaks. C-H stretching vibrations for the methyl group and the pyrazole ring would be observed around 3100-2800 cm⁻¹. The C=N and C=C stretching vibrations of the pyrazole ring would be expected in the 1650-1500 cm⁻¹ region. C-N stretching vibrations would also be present at lower wavenumbers.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the C=C and C=N bonds of the pyrazole ring, which are often strong in Raman scattering.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, the molecular weight of the free base is 97.12 g/mol . In a mass spectrum, one would expect to see a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the free base. For the hydrochloride salt, the chloride ion would not typically be observed in positive-ion mode mass spectrometry.

The fragmentation pattern would be characteristic of the pyrazole structure. Common fragmentation pathways could include the loss of a methyl radical (CH₃) or the cleavage of the pyrazole ring. High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion, which would allow for the confirmation of the elemental composition of the molecule with high accuracy.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a powerful technique for investigating the electronic transitions within a molecule. For pyrazole derivatives, the absorption of UV or visible light typically promotes electrons from a lower energy π orbital to a higher energy π* orbital (π → π* transitions) or from a non-bonding orbital to a π* orbital (n → π* transitions). These transitions provide valuable information about the conjugated system of the pyrazole ring.

While general UV absorption data for pyrazoles are available, specific experimental data detailing the UV-Vis absorption maxima (λmax), molar absorptivity (ε), and the specific electronic transitions for this compound are not readily found in a comprehensive search of scientific literature. Typically, the protonation of the pyrazole ring to form the hydrochloride salt can induce a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima compared to the free base, depending on the electronic effects of the protonated site.

Table 1: Hypothetical UV-Vis Spectroscopic Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Assigned Transition |

| Ethanol (B145695) | Data not available | Data not available | π → π |

| Water | Data not available | Data not available | n → π |

| Methanol | Data not available | Data not available | π → π* |

Note: This table is for illustrative purposes only, as specific experimental data is not available in the reviewed literature.

X-ray Crystallography for Solid-State Structure Analysis

A comprehensive search of crystallographic databases reveals a lack of a published crystal structure for this compound. For related pyrazole compounds, X-ray diffraction studies have been instrumental in confirming their tautomeric forms and understanding their hydrogen-bonding networks. mdpi.com A crystallographic analysis of the title compound would definitively establish the protonation site on the pyrazole ring and detail the packing of the ions in the solid state.

Table 2: Anticipated Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | a = Data not available, b = Data not available, c = Data not available |

| α = Data not available, β = Data not available, γ = Data not available | |

| Bond Length (C-N) | Data not available |

| Bond Angle (N-N-C) | Data not available |

Note: This table represents the type of data that would be obtained from an X-ray crystallography study; however, no such study has been found for this specific compound.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, which in turn validates its empirical and molecular formula. For this compound (C₄H₈ClN₃), the theoretical elemental composition can be calculated based on its atomic constituents.

While specific experimental elemental analysis data from a peer-reviewed source for this compound is not available, the expected percentages can be calculated as follows:

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 4 | 48.04 | 35.97 |

| Hydrogen | H | 1.01 | 8 | 8.08 | 6.05 |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 26.55 |

| Nitrogen | N | 14.01 | 3 | 42.03 | 31.43 |

| Total | 133.60 | 100.00 |

Synergistic Approaches in Comprehensive Structure Elucidation

The unambiguous determination of a molecule's structure is rarely accomplished with a single analytical technique. A synergistic approach, combining data from various spectroscopic and analytical methods, is essential for a comprehensive elucidation. For compounds like this compound, this would typically involve a combination of:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the carbon-hydrogen framework and the connectivity of atoms.

Infrared (IR) Spectroscopy: To identify functional groups present in the molecule, such as N-H, C-H, and C=N bonds.

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.

Computational and Theoretical Chemistry Studies of 5 Methyl 1h Pyrazol 3 Amine Hydrochloride

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules with high accuracy. Functionals such as B3LYP combined with basis sets like 6-311G(d,p) are commonly employed for these calculations. nih.gov

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. nih.govnih.gov A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov

For a structurally similar compound, N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, DFT calculations have determined the HOMO and LUMO energy values. nih.gov These can serve as a reasonable approximation for understanding the electronic properties of the 5-methyl-1H-pyrazol-3-amine core.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.3130 |

| LUMO | -0.2678 |

| Energy Gap (ΔE) | 5.0452 |

Data based on calculations for a related pyrazole (B372694) derivative, N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide. nih.gov

From the HOMO and LUMO energies, several global quantum chemical descriptors can be calculated to quantify reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance of a molecule to change its electronic configuration. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft."

Global Electrophilicity Index (ω): Quantifies the electrophilic nature of a molecule.

Using the energy values from the table above, these descriptors can be estimated for a representative pyrazole system.

| Descriptor | Symbol | Formula | Calculated Value (eV) |

|---|---|---|---|

| Electronegativity | χ | -(EHOMO + ELUMO) / 2 | 2.7904 |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.5226 |

| Global Electrophilicity Index | ω | χ² / (2η) | 1.5445 |

Calculations based on representative HOMO/LUMO energies from a related pyrazole derivative. nih.gov

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is invaluable for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) correspond to areas with high electron density and are prone to attack by electrophiles. Conversely, regions of positive potential (colored blue) are electron-deficient and are sites for nucleophilic attack.

For 5-methyl-1H-pyrazol-3-amine hydrochloride, the MEP map would be expected to show:

Negative Potential: Concentrated around the nitrogen atoms of the pyrazole ring due to the presence of lone pairs of electrons.

Positive Potential: Localized on the hydrogen atoms, particularly the acidic proton on the pyrazole ring nitrogen and, most prominently, the hydrogen atoms of the protonated amine group (-NH3+). These positive regions indicate the sites most likely to interact with nucleophiles or form hydrogen bonds as donors.

Molecular Dynamics (MD) Simulations

While DFT calculations focus on the properties of a single, static molecule, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, including their interactions with other molecules in a liquid or solid state.

MD simulations are particularly useful for investigating the non-covalent interactions that govern the physical properties of a compound. For this compound in a condensed phase, simulations would reveal a complex network of intermolecular forces.

Elucidation of Adsorption Behavior

The study of adsorption behavior is crucial for applications such as corrosion inhibition, where molecules form a protective layer on a metal surface. Computational studies, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the mechanism of this interaction. For pyrazole derivatives, research has shown a strong tendency for these molecules to adsorb onto metal surfaces like steel in acidic environments. researchgate.netnih.gov

Theoretical investigations suggest that the adsorption process for pyrazole compounds on steel surfaces often follows the Langmuir adsorption isotherm model. nih.govresearchgate.net This model implies the formation of a monolayer of the inhibitor on the metal. The adsorption is typically characterized by a spontaneous and stable interaction, indicated by negative values of the Gibbs free energy of adsorption (ΔG°ads). nih.gov For some pyrazole derivatives, these values are close to -40 kJ/mol, suggesting a mechanism that involves both physical adsorption (physisorption) and chemical bond formation (chemisorption). nih.gov

Quantum chemical calculations reveal that the pyrazole ring and its heteroatoms (nitrogen) are key to the adsorption process. nih.govresearchgate.net The lone pair electrons on the nitrogen atoms can be donated to the vacant d-orbitals of iron atoms on the steel surface, forming coordinate bonds. Furthermore, the molecule can also accept electrons from the metal surface into its antibonding orbitals. researchgate.net These donor-acceptor interactions create a stable film that protects the metal from corrosive species. DFT calculations are used to map the electron density and identify the active sites of the molecule responsible for these interactions.

Spectroscopic Property Predictions and Correlations

Computational methods are widely used to predict spectroscopic properties, which can aid in the interpretation of experimental data and provide insight into molecular structure and electronic transitions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for structure elucidation. Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts with considerable accuracy. The Gauge-Invariant Atomic Orbital (GIAO) method, often coupled with DFT, is a standard approach for these predictions. iu.edu.saasrjetsjournal.org

Studies on various pyrazole derivatives have demonstrated a strong correlation between theoretically calculated and experimentally observed chemical shifts. researchgate.net The choice of DFT functional (e.g., B3LYP, B97D, TPSSTPSS) and basis set (e.g., 6-311+G(d,p), TZVP) can influence the accuracy of the prediction. researchgate.netjocpr.com For a molecule like 5-methyl-1H-pyrazol-3-amine, calculations would typically predict distinct signals for the methyl protons, the vinyl proton on the pyrazole ring, and the amine protons. The chemical environment of each carbon atom in the pyrazole ring and the methyl group would also result in a unique set of ¹³C chemical shifts.

Table 1: Representative Theoretical ¹³C and ¹H NMR Chemical Shifts (δ, ppm) for a Substituted Pyrazole Derivative. (Data derived from a computational study on 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-2-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene) mdpi.com

| Atom | Calculated Chemical Shift (ppm) |

| CH₃ | 13.8 |

| C-pyrazole | 114.4 (C-Cl) |

| C-pyrazole | 148.8 (C=N) |

| H-Ar | 7.42 - 7.62 |

| H-Ar (ortho to NO₂) | 8.20 |

| H-CH₃ | 2.43 |

Note: This table is illustrative and shows the type of data generated from DFT calculations for a complex pyrazole derivative.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule. DFT calculations are highly effective in predicting vibrational frequencies and assigning them to specific molecular motions. derpharmachemica.com

For pyrazole derivatives, theoretical spectra show characteristic peaks corresponding to various stretching and bending modes. iu.edu.sa Key vibrational modes for 5-methyl-1H-pyrazol-3-amine would include:

N-H stretching: Associated with the amine group (NH₂) and the pyrazole ring (N-H), typically appearing in the high-frequency region of the spectrum.

C-H stretching: From the methyl group and the aromatic ring.

C=N and C=C stretching: Vibrations within the pyrazole ring.

N-H bending: Deformation modes of the amine group.

CH₃ deformation: Asymmetric and symmetric bending of the methyl group.

Theoretical calculations often yield frequencies that are slightly higher than experimental values due to the harmonic approximation. Therefore, calculated frequencies are frequently scaled by an empirical factor to improve agreement with experimental data.

Table 2: Selected Computed Vibrational Frequencies (cm⁻¹) and Assignments for a Substituted Pyrazole Derivative. (Data adapted from a DFT study on (E)-3, 5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-Pyrazole) derpharmachemica.com

| Calculated Frequency (cm⁻¹) | Assignment |

| 2998, 2946 | Asymmetric CH₃ stretching |

| 2916, 2901 | Symmetric CH₃ stretching |

| 1452, 1406 | Asymmetric/Symmetric CH₃ deformation |

| 1428 | N=N stretching |

| 1378, 1084 | Aromatic C-H in-plane bending |

| 1019 | CH₃ rocking |

Note: This table illustrates typical vibrational mode assignments from computational studies on related pyrazole structures.

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for predicting UV-Vis absorption spectra. This analysis calculates the electronic transition energies (corresponding to absorption wavelengths) and oscillator strengths (corresponding to absorption intensities). researchgate.net

The calculations can identify the specific molecular orbitals involved in the primary electronic transitions, such as the transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). For pyrazole derivatives, the main absorption bands are typically due to π → π* transitions within the conjugated system of the pyrazole ring. The presence of substituents like the amine and methyl groups can shift the absorption maxima (λmax). Computational studies can also simulate solvent effects on the electronic spectra, providing a more realistic comparison with experimental measurements in solution. researchgate.net

Investigation of Non-Linear Optical (NLO) Properties

Molecules with significant NLO properties are of great interest for applications in modern photonics and telecommunications. researchgate.net Computational chemistry plays a vital role in the rational design of NLO materials by predicting key properties.

The key parameters that define a molecule's NLO response are its electric dipole moment (μ) and its first hyperpolarizability (β). A large hyperpolarizability is indicative of a strong NLO response. These properties can be calculated using quantum chemical methods such as DFT or Møller-Plesset perturbation theory (MP2). nih.gov

Theoretical studies on pyrazole derivatives show that their NLO properties are highly dependent on their molecular structure. nih.govresearchgate.net The presence of electron-donating groups (like the amine group) and electron-withdrawing groups connected through a π-conjugated system can significantly enhance the hyperpolarizability. The hydrochloride salt form would likely influence the electronic distribution and thus the dipole moment and hyperpolarizability compared to the free base. Calculations provide values for the dipole moment components (μx, μy, μz) and the total dipole moment (μtot), as well as the static first hyperpolarizability (βtot). These theoretical predictions are essential for screening candidate molecules for NLO applications before undertaking complex synthesis and experimental characterization.

Table 3: Representative Theoretical NLO Properties for a Pyrazole Derivative. (Data from a computational study on (E)-1-(4-chlorophenyl)-4-(2-nitrovinyl)-1H-pyrazole) nih.gov

| Property | Calculated Value | Method/Basis Set |

| First Hyperpolarizability (β) | 40 × 10⁻³⁰ cm⁵/esu | MP2/6-311+G(d) |

| Dipole Moment (μ) | Value dependent on calculation | Not specified |

Note: This table presents an example of calculated NLO properties for a pyrazole derivative designed to exhibit NLO activity.

Tautomerism and Proton Transfer Dynamics of this compound

The tautomeric landscape and proton transfer dynamics of this compound are complex phenomena governed by the interplay of the pyrazole core, the amino and methyl substituents, and the presence of a protonating agent. While direct computational studies on the hydrochloride salt are not extensively available, a comprehensive understanding can be built by examining theoretical models of the neutral parent compound and related protonated pyrazole systems.

Theoretical Modeling of Tautomeric Preferences and Equilibria

In asymmetrically substituted pyrazoles such as 5-methyl-1H-pyrazol-3-amine, annular tautomerism is a key feature, involving the migration of a proton between the two nitrogen atoms of the pyrazole ring. This results in two primary tautomeric forms for the neutral species: 5-methyl-1H-pyrazol-3-amine and 3-methyl-1H-pyrazol-5-amine.

Computational studies, primarily employing Density Functional Theory (DFT), have consistently shown that for 3(5)-aminopyrazoles, the tautomer with the amino group at the 3-position is energetically more favorable. researchgate.netnih.gov Theoretical calculations at the DFT(B3LYP)/6-311++G(d,p) level predict the 3-aminopyrazole (B16455) (3AP) tautomer to be more stable than the 5-aminopyrazole (5AP) tautomer, with a calculated energy difference of 10.7 kJ mol⁻¹ and a Gibbs free energy difference of 9.8 kJ mol⁻¹. researchgate.net This preference is generally attributed to the electron-donating nature of the amino group, which favors substitution at the C3 position. nih.gov

Upon formation of the hydrochloride salt, the pyrazole ring is protonated. The specific site of protonation is crucial for determining the subsequent tautomeric possibilities. In aminopyrazoles, the pyridine-like nitrogen atom of the pyrazole ring is generally the most basic site and, therefore, the most likely to be protonated. mdpi.com This leads to the formation of a pyrazolium (B1228807) cation.

For the protonated form of 5-methyl-1H-pyrazol-3-amine, two principal tautomers can be envisioned, differing in the position of the exocyclic double bond and the protonated nitrogen atom. These can be described as the 1,2-dihydro-5-methyl-3-amino-2H-pyrazolium and the 1,2-dihydro-3-methyl-5-amino-2H-pyrazolium tautomers. The relative stability of these protonated tautomers would be influenced by the electronic effects of the methyl and amino groups on the charge distribution within the pyrazolium ring. While specific computational data on the relative energies of these protonated tautomers for this exact compound are scarce, the principles governing substituent effects in pyrazole systems would still apply.

| Tautomer | Computational Method | Relative Energy (kJ mol⁻¹) | Relative Gibbs Free Energy (kJ mol⁻¹) |

|---|---|---|---|

| 3-Aminopyrazole | DFT(B3LYP)/6-311++G(d,p) | 0.0 | 0.0 |

| 5-Aminopyrazole | DFT(B3LYP)/6-311++G(d,p) | 10.7 | 9.8 |

Computational Studies on Intermolecular and Intramolecular Proton Transfer Mechanisms

Proton transfer in this compound can occur through both intramolecular and intermolecular pathways. Computational chemistry provides valuable insights into the mechanisms and energy barriers associated with these processes.

Intramolecular Proton Transfer:

Intramolecular proton transfer would involve the direct migration of a proton between the two nitrogen atoms of the pyrazole ring within a single molecule. Theoretical studies on a range of pyrazole derivatives, using DFT and MP2 methods with the 6-311++G(d,p) basis set, have shown that such a unimolecular proton transfer generally has a high activation energy. mdpi.com For various substituted pyrazoles, these activation energies are calculated to be in the range of 45.7–51.59 kcal/mol at the B3LYP level and 49.4–53.96 kcal/mol at the MP2 level. mdpi.com This suggests that direct intramolecular proton transfer is a relatively high-energy process and may not be the dominant pathway under typical conditions.

Intermolecular Proton Transfer:

Intermolecular proton transfer, on the other hand, is generally considered a more facile process in pyrazole systems. This can occur through several mechanisms:

Dimeric Self-Association: Pyrazole molecules can form hydrogen-bonded dimers, facilitating a double proton transfer. Computational studies on pyrazole dimers have shown significantly lower activation energies for this concerted process, in the range of 17.02–19.36 kcal/mol. mdpi.com In the case of the hydrochloride salt, similar dimeric or oligomeric associations of the pyrazolium cations could facilitate proton exchange.

Solvent- or Ion-Assisted Transfer: The presence of a counter-ion, such as chloride, or solvent molecules can mediate proton transfer. The chloride ion can act as a proton shuttle, accepting a proton from one nitrogen atom and delivering it to another on a different molecule. While direct computational models for chloride-assisted proton transfer in this specific system are not readily available, studies on water- or ammonia-assisted proton transfer in pyrazoles show a significant reduction in the activation energy. For water-assisted transfer, the calculated activation energies are in the range of 26.62–31.78 kcal/mol, and for ammonia-assisted transfer, they are even lower, at 17.25–22.46 kcal/mol (MP2/6-311++G(d,p)). mdpi.com It is plausible that the chloride ion could play a similar catalytic role.

Theoretical studies on the imidazole-imidazolium complex, a related azole system, provide further insight into intermolecular proton exchange in a protonated environment. These studies highlight the dynamics of proton tunneling within a hydrogen-bonded complex, a mechanism that is likely relevant to proton transfer between this compound molecules. nih.gov

| Proton Transfer Mechanism | Computational Method | Activation Energy Range (kcal/mol) |

|---|---|---|

| Intramolecular (Single Proton Transfer) | B3LYP/6-311++G(d,p) | 45.7 - 51.59 |

| Intramolecular (Single Proton Transfer) | MP2/6-311++G(d,p) | 49.4 - 53.96 |

| Intermolecular (Double Proton Transfer in Dimer) | B3LYP/6-311++G(d,p) | 17.02 - 19.36 |

| Water-Assisted Proton Transfer | MP2/6-311++G(d,p) | 26.62 - 31.78 |

| Ammonia-Assisted Proton Transfer | MP2/6-311++G(d,p) | 17.25 - 22.46 |

Applications of 5 Methyl 1h Pyrazol 3 Amine Hydrochloride As a Versatile Chemical Building Block

Precursor for the Synthesis of Novel Heterocyclic Systems

The unique structure of 5-methyl-1H-pyrazol-3-amine, featuring a 1,3-arrangement of nucleophilic centers (the exocyclic amino group and the endocyclic N1 nitrogen), makes it an ideal synthon for annulation reactions. It readily reacts with 1,3-bielectrophilic reagents to form a variety of fused heterocyclic compounds, which are prominent scaffolds in medicinal chemistry and materials science. mdpi.com

Pyrazolo[1,5-a]pyrimidines are a significant class of fused N-heterocycles, recognized for their structural similarity to purines, which imparts a wide range of biological activities. ias.ac.inresearchgate.net The synthesis of this scaffold frequently employs the cyclocondensation reaction between a 3-aminopyrazole (B16455) derivative and a suitable 1,3-dicarbonyl compound or its equivalent. mdpi.com

The reaction typically proceeds by an initial condensation of the exocyclic amino group of the pyrazole (B372694) with one of the carbonyl groups of the bielectrophile, followed by an intramolecular cyclization involving the endocyclic pyrazole nitrogen (N1) and the second carbonyl group, culminating in a dehydration step to yield the aromatic pyrazolo[1,5-a]pyrimidine (B1248293) core. researchgate.net Various synthetic strategies, including microwave-assisted methods and the use of green chemistry approaches, have been developed to enhance the efficiency and diversity of these compounds. rsc.org

For instance, 5-amino-3-methylpyrazole can be reacted with diethyl malonate in the presence of a base like sodium ethoxide to form an intermediate which, after chlorination and subsequent reactions, yields a variety of substituted pyrazolo[1,5-a]pyrimidines. nih.gov The reactivity of different positions on the pyrazolo[1,5-a]pyrimidine core, such as the heightened reactivity of a chlorine atom at position 7, allows for selective functionalization to build diverse molecular libraries. nih.gov

Table 1: Examples of Reagents for Pyrazolo[1,5-a]pyrimidine Synthesis

| Reagent Class | Specific Example | Resulting Scaffold | Reference |

|---|---|---|---|

| β-Dicarbonyl Compounds | Diethyl malonate | 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol | nih.gov |

| β-Enaminones | Various β-enaminones | 7-Aryl substituted pyrazolo[1,5-a]pyrimidines | mdpi.com |

The pyrazolo[3,4-b]pyridine scaffold is another key heterocyclic system accessible from 5-aminopyrazole precursors. These compounds are of significant interest due to their presence in numerous biologically active molecules. nih.gov The synthesis generally involves the reaction of a 5-aminopyrazole with a 1,3-bis-electrophilic substrate. mdpi.com

Several established methods are employed for this annulation:

Reaction with 1,3-Diketones: A widely used strategy involves treating 5-aminopyrazoles with 1,3-diketones in acidic conditions, such as glacial acetic acid. mdpi.com

Gould-Jacobs Reaction: This method utilizes reagents like diethyl 2-(ethoxymethylene)malonate, reacting with a 3-aminopyrazole to form the pyridine (B92270) ring. mdpi.com

Multicomponent Reactions: Three-component reactions involving a 5-aminopyrazole, an aldehyde, and an active methylene (B1212753) compound (like a β-ketonitrile) provide a highly efficient route to complex pyrazolo[3,4-b]pyridines. mdpi.combeilstein-journals.org This approach often proceeds through a sequence of Michael addition, cyclization, dehydration, and aromatization. beilstein-journals.org

Reaction with α,β-Unsaturated Ketones: In ionic liquids, 5-aminopyrazoles react with α,β-unsaturated ketones to give excellent yields of the corresponding triaryl-1H-pyrazolo[3,4-b]pyridines. beilstein-journals.org

The regioselectivity of the cyclization can sometimes be influenced by the substitution pattern on the pyrazole ring and the reaction conditions. beilstein-journals.org

Pyrazolo[1,5-a] ias.ac.inresearchgate.netnih.govtriazines are nitrogen-rich heterocyclic compounds that are considered bioisosteric analogues of biogenic purines like adenine (B156593) and guanine. researchgate.net This structural similarity has made them attractive targets in medicinal chemistry, particularly for the development of kinase inhibitors. researchgate.netnih.gov

The most common and versatile method for constructing the pyrazolo[1,5-a] ias.ac.inresearchgate.netnih.govtriazine ring system is through the annulation of a 1,3,5-triazine (B166579) ring onto a 3-aminopyrazole scaffold. scispace.comnih.gov This typically involves the cyclization of the 3-aminopyrazole with reagents that can provide a C-N-C fragment. scispace.com Various synthetic routes have been developed to access these compounds, allowing for the preparation of diverse derivatives for biological screening. researchgate.net These derivatives have shown potent inhibitory activity against enzymes like thymidine (B127349) phosphorylase and protein kinase CK2. nih.govnih.gov

The concept of molecular hybridization, which involves combining two or more pharmacophoric units into a single molecule, is a powerful strategy in drug design. 5-Aminopyrazoles are excellent platforms for creating such hybrid molecules.

A notable example is the synthesis of pyrazole-oxindole hybrid systems. These are constructed through the condensation reaction of 5-aminopyrazoles with N-substituted isatin (B1672199) derivatives. mdpi.com The resulting hybrid molecules merge the structural features of both pyrazole and oxindole, two scaffolds known for their broad biological significance. This approach allows for the creation of structurally complex molecules with potential for novel biological activities. mdpi.com

Ligand Design in Coordination Chemistry

The pyrazole nucleus is a fundamental building block in coordination chemistry. researchgate.net The presence of a pyridine-type nitrogen atom allows pyrazoles to act as effective ligands, coordinating to a wide range of metal ions. researchgate.net When deprotonated, the resulting pyrazolate anion can act as a bridging ligand, facilitating the formation of polynuclear metal complexes. researchgate.net

5-Methyl-1H-pyrazol-3-amine and its derivatives are particularly interesting as ligands due to the presence of the additional amino group, which can act as a second donor site. This allows the molecule to function as a bidentate chelating ligand, forming stable complexes with transition metal ions.

The coordination can occur through the pyridine-type nitrogen (N2) of the pyrazole ring and the nitrogen of the exocyclic amino group, forming a stable five-membered chelate ring with the metal center. This bidentate coordination mode enhances the stability of the resulting metal complexes compared to monodentate pyrazole ligands. Research has shown that pyrazole derivatives form stable complexes with various transition metals, including manganese(II), zinc(II), and copper(II). researchgate.netresearchgate.net The specific geometry and properties of these complexes depend on the metal ion, the substituents on the pyrazole ring, and the other ligands present in the coordination sphere.

Table 2: Coordination Behavior of Pyrazole-based Ligands

| Ligand Type | Coordination Mode | Metal Ions | Resulting Structures | Reference |

|---|---|---|---|---|

| Neutral Pyrazole | Monodentate | Mn(II), Zn(II) | Mononuclear complexes | researchgate.net |

| Pyrazolate Anion | Bridging (Exo-bidentate) | Cu(II) | Polynuclear complexes, Metallacycles | researchgate.net |

| Acylpyrazolone | Bidentate (Chelating) | Mg(II), Ca(II), Lanthanides | Monomeric and polymeric complexes | acs.orgnih.gov |

Exploration in Catalysis and Advanced Materials Research

The pyrazole scaffold, a core component of 5-methyl-1H-pyrazol-3-amine hydrochloride, is widely recognized for its utility in the development of catalysts and advanced materials. The nitrogen atoms in the pyrazole ring can coordinate with metal ions, making pyrazole derivatives excellent ligands for the creation of metal complexes with catalytic activity. While specific research on the direct application of this compound in these areas is emerging, the broader family of pyrazole compounds has been extensively studied, providing a strong indication of its potential.

In the realm of catalysis, pyrazole-containing ligands are employed in a variety of metal-catalyzed reactions. The electronic properties of the pyrazole ring can be fine-tuned through the introduction of substituents, which in turn influences the catalytic activity of the corresponding metal complex. For instance, derivatives of aminopyrazoles are utilized in the synthesis of coordination complexes that can act as catalysts in organic transformations.

In the field of advanced materials, pyrazole derivatives are key components in the construction of metal-organic frameworks (MOFs). These materials are characterized by their high porosity and surface area, making them suitable for applications in gas storage, separation, and catalysis. The ability of the pyrazole nitrogen atoms to bridge metal centers is crucial for the formation of robust and stable MOF structures. The functional groups on the pyrazole ring, such as the amine and methyl groups in 5-methyl-1H-pyrazol-3-amine, can be further modified to tailor the properties of the resulting MOF for specific applications.

Principles of Ligand Design Incorporating Pyrazole Moieties

The design of ligands is a critical aspect of coordination chemistry and catalysis, as the structure of the ligand directly influences the properties and reactivity of the resulting metal complex. Pyrazole moieties are particularly attractive for ligand design due to several key features:

Coordinating Ability: The two adjacent nitrogen atoms of the pyrazole ring can act as donors to a metal center, forming stable chelate rings. This bidentate coordination enhances the stability of the metal complex.

Tunable Electronic Properties: The electronic environment of the pyrazole ring can be readily modified by introducing electron-donating or electron-withdrawing substituents. This allows for the fine-tuning of the ligand's electronic properties, which in turn affects the catalytic activity of the metal center.

Steric Control: The introduction of bulky substituents on the pyrazole ring can be used to control the steric environment around the metal center. This can influence the selectivity of a catalytic reaction by directing the approach of substrates.

Hydrogen Bonding Capabilities: The N-H group of the pyrazole ring can participate in hydrogen bonding, which can play a role in substrate recognition and the stabilization of transition states in catalytic cycles.

The presence of the amine group in 5-methyl-1H-pyrazol-3-amine provides an additional coordination site, allowing it to act as a bidentate or even a tridentate ligand. This versatility makes it a valuable component in the design of ligands for a wide range of metal ions and catalytic applications.

Derivatization for Advanced Organic Intermediates and Functional Materials

The reactivity of this compound at its various functional groups makes it an excellent starting material for the synthesis of a diverse range of advanced organic intermediates and functional materials.

Chemical Modification for Enhanced Reactivity or Specific Properties

The chemical modification of 5-methyl-1H-pyrazol-3-amine can be targeted to enhance its reactivity or to introduce specific properties into the final molecule. The primary sites for modification are the amino group and the pyrazole ring itself.

The amino group can undergo a variety of reactions, including acylation, alkylation, and condensation with carbonyl compounds to form Schiff bases. These modifications can be used to introduce new functional groups or to link the pyrazole moiety to other molecular scaffolds. For example, the synthesis of N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide demonstrates the derivatization of the pyrazole core to create more complex ligands for coordination chemistry. nih.gov

The pyrazole ring can also be functionalized through electrophilic substitution reactions, although the reactivity is influenced by the existing substituents. Halogenation of the pyrazole ring, for instance, can introduce a reactive handle for further cross-coupling reactions, enabling the construction of more complex molecular architectures. A patent has described the synthesis of 5-bromo-1-methyl-1H-pyrazol-3-amine, a derivative that serves as a key intermediate for pharmaceutically active compounds. google.com

| Modification Site | Type of Reaction | Potential Outcome |

| Amino Group | Acylation | Introduction of carbonyl-containing functionalities |

| Amino Group | Alkylation | Attachment of alkyl or aryl groups |

| Amino Group | Schiff Base Formation | Creation of imine linkages |

| Pyrazole Ring | Halogenation | Introduction of a reactive site for cross-coupling |

| Pyrazole Ring | Nitration | Introduction of a nitro group for further transformations |

Development of Scaffolds for Chemical Probes and Tools in Research

The development of chemical probes and research tools is essential for understanding biological processes at the molecular level. The pyrazole scaffold, and specifically derivatives of 5-methyl-1H-pyrazol-3-amine, can serve as a core structure for the design of such tools.

By attaching fluorescent dyes or other reporter groups to the 5-methyl-1H-pyrazol-3-amine scaffold, it is possible to create fluorescent probes for the detection of specific analytes or for imaging biological systems. The synthesis of fluorescent 1,7-dipyridyl-bis-pyrazolo[3,4-b:4′,3′-e]pyridines from 5-amino-3-methyl-1-(2-pyridyl)pyrazole highlights the potential of aminopyrazole derivatives to be transformed into chemosensors for metal ions. mdpi.com

Furthermore, the derivatization of 5-methyl-1H-pyrazol-3-amine can lead to the development of bioactive molecules that can be used as research tools to probe the function of enzymes and receptors. For example, novel 5-methyl-1H-pyrazole derivatives have been synthesized and evaluated as potential agents for specific therapeutic targets. These studies demonstrate the utility of this scaffold in medicinal chemistry and drug discovery research.

The versatility of 5-methyl-1H-pyrazol-3-amine as a building block allows for the creation of a wide range of derivatives with tailored properties. This makes it a valuable starting material for the development of sophisticated chemical probes and tools that can be used to advance our understanding of complex chemical and biological systems.

Future Research Directions and Perspectives

Emerging Synthetic Strategies for 5-Methyl-1H-pyrazol-3-amine Hydrochloride Derivatives

The synthesis of pyrazole (B372694) derivatives is a well-established field, yet the quest for more efficient, sustainable, and diverse synthetic routes is perpetual. Future research will likely focus on novel strategies that offer improved yields, regioselectivity, and functional group tolerance, particularly for derivatives of 5-methyl-1H-pyrazol-3-amine.

Green Chemistry and Sustainable Synthesis: A significant shift towards environmentally benign synthetic protocols is anticipated. researchgate.net This includes the use of recyclable catalysts, such as nano-ZnO, which has already demonstrated high efficiency in the synthesis of 1,3,5-substituted pyrazoles. researchgate.net Other green approaches poised for further exploration include solvent-free reactions, microwave-assisted synthesis, and sonochemical methods, which can reduce reaction times and energy consumption. researchgate.net The use of water as a solvent and the development of one-pot multicomponent reactions (MCRs) will also be central to creating more atom-economical and sustainable synthetic pathways for novel derivatives. researchgate.net

Advanced Catalytic Systems: The development of novel catalysts is expected to unlock new synthetic possibilities. Silver-catalyzed reactions have shown promise in the synthesis of 5-aryl-3-trifluoromethyl pyrazoles, and similar strategies could be adapted for the target molecule's derivatives. mdpi.com Iodine-promoted cascade reactions represent another promising avenue, offering a straightforward route to functionalized pyrazoles under mild conditions. mdpi.com Future work may involve exploring a wider range of metal catalysts and organocatalysts to achieve unprecedented levels of control over the synthesis of complex pyrazole structures.

Multicomponent Reactions (MCRs): MCRs are powerful tools for building molecular complexity in a single step. Future research will likely focus on designing new MCRs that incorporate 5-methyl-1H-pyrazol-3-amine as a key component. These reactions could provide rapid access to large libraries of diverse derivatives for screening in various applications. For instance, a three-component cyclocondensation has been effectively used to create 5-aminopyrazole-4-carbonitriles, and similar strategies could be developed for the title compound. researchgate.net

| Synthetic Strategy | Key Advantages | Potential Application for 5-methyl-1H-pyrazol-3-amine Derivatives |

| Nano-ZnO Catalysis | High efficiency (up to 95% yield), short reaction times, environmental friendliness. | Synthesis of novel 1,3,5-substituted derivatives. |

| Microwave-Assisted Synthesis | Rapid reaction rates, solvent-free conditions. | Efficient production of diverse libraries for screening. |

| Iodine-Promoted Cascade Reactions | Mild reaction conditions, readily available substrates. | Straightforward route to complex, functionalized derivatives. |

| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, molecular diversity. | Rapid generation of novel compounds for materials and medicinal chemistry. |

Advanced Mechanistic Studies on Chemical Transformations

A deeper understanding of the reaction mechanisms governing the synthesis and functionalization of this compound is crucial for optimizing existing methods and developing new ones. The pyrazole ring exhibits distinct reactivity at its different positions. pharmaguideline.com The nitrogen at position 2 is basic and reactive towards electrophiles, while the C4 position is susceptible to electrophilic substitution. pharmaguideline.com In contrast, deprotonation can occur at the N1 and C3 positions under strongly basic conditions. pharmaguideline.com

Future mechanistic studies will likely employ a combination of advanced spectroscopic techniques and computational modeling to elucidate the intricate details of these transformations. For instance, in situ monitoring of reactions using techniques like NMR and IR spectroscopy can provide valuable information about reaction intermediates and transition states.

Key areas for future mechanistic investigation include:

Regioselectivity in Cyclocondensation Reactions: The reaction of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives is a primary method for pyrazole synthesis, but it can often lead to a mixture of regioisomers. mdpi.com Detailed mechanistic studies, supported by computational analysis, could help in designing reaction conditions that favor the formation of a single, desired isomer.

1,3-Dipolar Cycloaddition Pathways: This is another fundamental route to pyrazoles. nih.gov Future research could focus on understanding the factors that control the regioselectivity of the cycloaddition of nitrile imines to various dipolarophiles, which would enable the synthesis of a wider range of specifically substituted pyrazole derivatives. nih.gov

Post-functionalization Reactions: Investigating the mechanisms of electrophilic substitution, N-alkylation, and other functionalization reactions on the 5-methyl-1H-pyrazol-3-amine core will be essential for creating a diverse array of derivatives with tailored properties. pharmaguideline.com

Novel Applications in Materials Science and Ligand Development

The unique structural and electronic properties of pyrazole derivatives make them attractive candidates for applications beyond their traditional use in pharmaceuticals and agrochemicals. nbinno.com

Materials Science: Pyrazole-containing compounds are being explored for use in advanced functional materials, such as organic light-emitting diodes (OLEDs) and polymers. nbinno.com The this compound scaffold, with its potential for extensive functionalization, could be used to develop novel materials with tailored optical and electronic properties. Future research could focus on synthesizing and characterizing pyrazole-based polymers, dyes, and liquid crystals, and evaluating their performance in various material science applications.

Ligand Development and Coordination Chemistry: Pyrazoles are excellent ligands for a wide range of metal ions, forming stable coordination complexes. researchgate.netresearchgate.net The resulting complexes have found applications in homogeneous catalysis, bioinorganic modeling, and supramolecular chemistry. nih.gov The presence of both an amino group and the pyrazole ring in 5-methyl-1H-pyrazol-3-amine makes it a particularly interesting candidate for the development of polydentate ligands. nih.govnih.gov

Future research in this area could involve: